molecular formula C9H6ClF3O2 B1409070 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1630926-47-4

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B1409070
CAS RN: 1630926-47-4
M. Wt: 238.59 g/mol
InChI Key: BDXWZLJYTJSTDF-UHFFFAOYSA-N
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Description

“4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H6ClF3O2 . It is a solid substance and is used for research purposes.


Synthesis Analysis

The synthesis of “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” can be achieved from 2,2,2-Trifluoroethanol and 4-Fluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde has been studied in various chemical synthesis and reaction processes. For instance, Fernández, Durante-Lanes, and López-Herrera (1990) explored its reaction with stabilized sulfur ylides for the highly stereoselective synthesis of 2,3-epoxy-amides, demonstrating its utility in creating specific chemical structures with potential applications in various fields including materials science and pharmaceuticals (Fernández, Durante-Lanes, & López-Herrera, 1990).

Catalysis and Oxidation Processes

The compound has also been implicated in catalysis research. Sharma, Soni, and Dalai (2012) found that sulfated Ti-SBA-15 catalysts, used in the oxidation of benzyl alcohol to benzaldehyde, showed enhanced activity when treated with chlorosulfonic acid. This suggests potential applications of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde in industrial processes involving catalysis and oxidation (Sharma, Soni, & Dalai, 2012).

Optical and Photoluminescent Properties

Barberis and Mikroyannidis (2006) investigated the optical properties of aluminum and zinc complexes using 4-Methyl(methoxy or chloro)benzaldehyde. Their work highlights the potential of compounds related to 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde in the development of materials with specific optical and photoluminescent properties, useful in applications like display technologies and optical sensors (Barberis & Mikroyannidis, 2006).

Analytical Chemistry Applications

In the field of analytical chemistry, Gatti et al. (1997) used a related compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labelling reagent in HPLC for the analysis of chlorophenols. This demonstrates the potential utility of chloro-substituted benzaldehydes in analytical methodologies (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Pharmaceutical and Chemical Synthesis

Research by Kerimov (2001) on 2,4-Disubstituted 1,3-dioxolanes synthesized using para-chloro derivatives of benzaldehyde, including studies on reaction mechanisms and properties, points to the relevance of chloro-substituted benzaldehydes in the synthesis of compounds with potential pharmaceutical applications (Kerimov, 2001).

Safety and Hazards

The safety information for “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXWZLJYTJSTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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